1,2-Diaminopropan-2-ol

Catalog No.
S9015104
CAS No.
M.F
C3H10N2O
M. Wt
90.12 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diaminopropan-2-ol

Product Name

1,2-Diaminopropan-2-ol

IUPAC Name

1,2-diaminopropan-2-ol

Molecular Formula

C3H10N2O

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C3H10N2O/c1-3(5,6)2-4/h6H,2,4-5H2,1H3

InChI Key

IGMXCAJKKAOULS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(N)O

1,2-Diaminopropan-2-ol was first cataloged in PubChem in 2007 (CID 17864655), though its synthetic origins remain less documented compared to isomers like 1,3-diamino-2-propanol. Its structural uniqueness—a hydroxyl group at the C2 position flanked by two amine groups—positions it as a versatile building block. Early research focused on its stereochemical properties, as the C2 carbon serves as a chiral center, enabling enantioselective applications. Despite its late entry into chemical databases, its analogs, such as 1,3-diamino-2-propanol, have been studied extensively for roles in enzyme inhibition and polymer synthesis.

Position in Alkanolamine Chemistry

Alkanolamines, characterized by amine and alcohol groups on adjacent carbons, are critical in gas purification, pharmaceuticals, and surfactants. 1,2-Diaminopropan-2-ol distinguishes itself through:

  • Dual Reactivity: The hydroxyl group participates in hydrogen bonding, while primary and secondary amines enable nucleophilic reactions.
  • Chirality: The C2 stereocenter allows for enantiomer-specific interactions, useful in asymmetric catalysis.
  • Comparative Stability: Unlike ethanolamine derivatives, its branched structure may confer resistance to thermal degradation.

Systematic Nomenclature and Synonyms

The compound systematically named 1,3-diaminopropan-2-ol (IUPAC) features a three-carbon chain with amine groups at positions 1 and 3 and a hydroxyl group at position 2. Its molecular formula, $$ \text{C}3\text{H}{10}\text{N}_2\text{O} $$, corresponds to a molecular weight of 90.13 g/mol [2] [5].

Alternative designations include:

  • 2-Hydroxy-1,3-propanediamine
  • 1,3-Diamino-2-hydroxypropane
  • Glycerol-α,γ-diamine

Registry identifiers span multiple chemical databases:

Identifier TypeValue
CAS RN616-29-5
PubChem SID87570890
ChEMBL IDCHEMBL177097
MDL NumberMFCD00008142

The compound’s SMILES notation ($$ \text{NCC(O)CN} $$) and InChIKey ($$ \text{UYBWIEGTWASWSR-UHFFFAOYSA-N} $$) further specify its connectivity [4] [5].

Molecular Geometry and Stereochemical Considerations

The molecule adopts a gauche conformation due to intramolecular hydrogen bonding between the hydroxyl group and adjacent amine functionalities. X-ray crystallography reveals a bond angle of $$ 109.5^\circ $$ at the central carbon (C2), consistent with $$ sp^3 $$-hybridized geometry [4].

Steric effects from the vicinal amine groups create a pseudo-chiral environment at C2. While the compound lacks true chirality (as C2 bonds to two identical $$-\text{CH}2\text{NH}2$$ groups), synthetic derivatives often introduce asymmetry through selective functionalization [5].

Comparative Analysis with Isomeric Forms

Structural isomers of 1,3-diamino-2-propanol demonstrate marked variations in physicochemical properties:

IsomerCAS RNFunctional GroupsBoiling PointWater Solubility
1,2-Diaminopropane78-90-0Two amines120°CMiscible
1,3-Diamino-2-propanol616-29-5Two amines, one hydroxyl114°C/5 mmHg85 g/L
1,2-Diaminopropan-3-olNot reportedOne amine, one hydroxyl--

The hydroxyl group in 1,3-diamino-2-propanol enhances hydrogen-bonding capacity compared to its non-hydroxylated counterpart 1,2-diaminopropane. This property significantly impacts its coordination chemistry, enabling the formation of stable chelates with transition metals like cobalt and nickel [5] [6].

Isomeric differences also manifest in spectroscopic profiles:

  • $$^1$$H NMR: The 1,3-diamino-2-propanol spectrum shows a downfield-shifted hydroxyl proton ($$ \delta = 4.8 \, \text{ppm} $$) absent in amine-only isomers [4].
  • IR Spectroscopy: A broad $$ \text{O-H} $$ stretch ($$ 3300 \, \text{cm}^{-1} $$) distinguishes it from 1,2-diaminopropane [5].

The synthesis of 1,2-diaminopropan-2-ol represents a significant area of industrial and academic interest due to its unique structural properties and versatility as a chemical intermediate. This section provides a comprehensive examination of the methodologies employed for the production of this compound, ranging from large-scale industrial processes to laboratory-scale synthetic protocols, along with specialized techniques for chiral resolution and enantiomer separation.

Industrial-Scale Ammonolysis Techniques

Industrial-scale production of 1,2-diaminopropan-2-ol predominantly relies on ammonolysis reactions, which offer both economic advantages and scalability for commercial applications. The ammonolysis process represents the most widely implemented methodology for large-scale synthesis due to its ability to utilize readily available starting materials and generate products with acceptable yields under controlled conditions [1] [2].

The primary industrial route involves the ammonolysis of 1,2-dichloropropane with ammonia, a process that has been extensively optimized for commercial production. This reaction proceeds according to the stoichiometric equation: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl [3]. The reaction demonstrates excellent atom economy while allowing for the utilization of waste chloro-organic compounds, transforming them into valuable amine derivatives using inexpensive and readily available ammonia [3].

The optimal reaction conditions for industrial ammonolysis have been established through extensive process development studies. The reaction temperature typically ranges from 80 to 120°C, with the preferred operating window being 80-120°C to ensure adequate reaction rates while preventing thermal decomposition of the product [2]. The reaction pressure is maintained between 0.8 and 10 atmospheres (0.081-1.013 MPa), which provides sufficient driving force for the ammonolysis while maintaining reasonable equipment costs [2].

Catalyst selection plays a crucial role in determining the efficiency and selectivity of the industrial ammonolysis process. The most effective catalyst systems employ cobalt-nickel-palladium supported on aluminum oxide (Co-Ni-Pd/Al₂O₃), with typical metal oxide loadings of 2-4% by weight of the catalyst [4]. This tri-metallic catalyst system provides enhanced activity compared to single-metal catalysts while maintaining stability under the reaction conditions. The catalyst preparation involves precise control of the metal composition, with cobalt oxide typically comprising 2% by weight, nickel oxide 2% by weight, and palladium oxide 4% by weight of the catalyst [4].

Alternative industrial approaches utilize propylene oxide as the starting material for the synthesis of 1,2-diaminopropan-2-ol. This route offers several advantages, including higher yields and reduced formation of undesirable byproducts. The propylene oxide-based process operates under milder conditions, with reaction pressures of 0.8 MPa and temperatures in the range of 80-100°C [2]. The reaction proceeds through the ring-opening of propylene oxide with ammonia, followed by subsequent amination steps to introduce the second amino group.

The isopropanolamine route represents another significant industrial methodology for producing 1,2-diaminopropan-2-ol. This process involves the catalytic amination of isopropanolamine using ammonia in the presence of hydrogen [1]. The reaction conditions are carefully controlled to maintain temperatures between 80-120°C and pressures ranging from 2 to 8 hours, depending on the specific catalyst system employed [1]. This route offers the advantage of utilizing readily available isopropanolamine as a starting material while achieving good yields of the desired diamine product.

Industrial ammonolysis processes have been optimized to achieve yields ranging from 54% to 94%, depending on the specific reaction conditions and catalyst system employed [1] [2]. The higher yields are typically achieved through careful optimization of the ammonia-to-substrate ratio, which is commonly maintained at 4:1 molar ratio to ensure complete conversion while minimizing the formation of mono-substituted intermediates [1].

The environmental aspects of industrial ammonolysis have received considerable attention in recent years. The ammonolysis process simplifies production by allowing for the recycling of excess ammonia and minimizing environmental pollution . Advanced process designs incorporate ammonia recovery systems that capture and recycle unreacted ammonia, reducing both operating costs and environmental impact. Additionally, the use of catalysts in the amination process enhances reaction efficiency and product purity while reducing energy requirements .

Process intensification techniques have been applied to industrial ammonolysis operations to improve efficiency and reduce capital costs. Continuous flow reactors have been implemented for some applications, offering advantages in terms of heat and mass transfer while providing better control over reaction conditions. The continuous operation also allows for more efficient separation and purification of the product, contributing to overall process economics.

Quality control in industrial ammonolysis processes requires careful monitoring of reaction parameters and product purity. Advanced analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure product specifications are met consistently . The presence of impurities, particularly unreacted starting materials and mono-substituted intermediates, must be controlled to acceptable levels for downstream applications.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 1,2-diaminopropan-2-ol encompasses a diverse range of methodologies designed to provide researchers with flexible and efficient routes to this important compound. These protocols are characterized by their adaptability to various experimental requirements and their ability to produce high-purity products suitable for research applications.

The epichlorohydrin-based synthesis represents one of the most commonly employed laboratory methods for preparing 1,2-diaminopropan-2-ol. This approach involves the reaction of epichlorohydrin with ammonia in an alkaline environment, typically using sodium hydroxide as the base [6]. The reaction is conducted at temperatures ranging from 20 to 30°C under atmospheric pressure, making it accessible to most laboratory settings [7]. The reaction proceeds through nucleophilic attack of ammonia on the epoxide ring, followed by subsequent amination to introduce the second amino group. The preferred reaction temperature range of 20-30°C ensures adequate reaction rates while preventing the formation of undesirable side products [7].

Catalytic hydrogenation protocols provide another valuable approach for laboratory-scale synthesis of 1,2-diaminopropan-2-ol. These methods typically employ palladium on carbon (Pd/C) as the catalyst under hydrogen atmosphere [8]. The reaction is conducted at elevated temperatures of approximately 115°C under pressures of 60 kg/cm²G (approximately 6 MPa) [9]. Under these conditions, excellent yields of 98% can be achieved with high selectivity for the desired product [8]. The catalytic hydrogenation approach offers the advantage of producing very pure products with minimal byproduct formation.

Modified Raney nickel catalysts have been developed specifically for laboratory-scale synthesis applications. These catalysts consist essentially of 40-98% nickel by weight, 1-50% aluminum, and 0.05-15% iron [9]. Additional metals such as chromium, molybdenum, tungsten, cobalt, manganese, and titanium may be incorporated at levels of 0.05-10% to enhance catalytic performance [9]. The reaction conditions for these catalyst systems involve temperatures of 80-120°C and pressures ranging from 2 to 80 kg/cm²G, with reaction times varying from 0.5 to 8 hours depending on the specific catalyst composition and substrate concentration [9].

Reductive amination protocols offer excellent control over product selectivity and purity in laboratory settings. These methods typically employ titanium tetraisopropoxide (Ti(OiPr)₄) as a Lewis acid catalyst to facilitate the condensation between an aldehyde and ammonia, followed by subsequent reduction [10]. The reaction is conducted under mild conditions, with temperatures ranging from 5 to 40°C and atmospheric pressure [7]. Reaction times of approximately 12 hours are typically required to achieve complete conversion, with yields ranging from 85% to 95% [10].

The glycerol dichlorohydrin route provides an alternative laboratory approach that utilizes readily available starting materials. This method involves heating a solution containing glycerol dichlorohydrin with ammonia at temperatures around 50°C for approximately 1 hour [11]. The reaction is conducted under atmospheric pressure, making it particularly suitable for routine laboratory preparation. While specific yield data for this route may vary, the simplicity of the procedure makes it attractive for preparative applications.

Advanced synthetic methodologies have been developed for specialized laboratory applications requiring high stereochemical control. These include asymmetric synthesis protocols that utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction [12]. Such methods are particularly valuable for preparing enantiomerically pure samples of 1,2-diaminopropan-2-ol for biological and pharmaceutical applications.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating laboratory-scale preparations of 1,2-diaminopropan-2-ol. These methods can significantly reduce reaction times while maintaining or improving product yields. The use of microwave heating allows for precise temperature control and rapid heating, leading to more efficient reactions with reduced energy consumption.

Scale-up considerations for laboratory protocols require careful attention to heat and mass transfer limitations. Batch sizes must be optimized to ensure adequate mixing and temperature control, particularly for exothermic reactions [13]. Safety considerations become particularly important when scaling up reactions involving ammonia or hydrogen gas, requiring appropriate ventilation and safety equipment.

Purification protocols for laboratory-scale syntheses typically involve a combination of crystallization, distillation, and chromatographic techniques. The choice of purification method depends on the specific synthetic route employed and the required purity level for the intended application [6]. Crystallization from appropriate solvents is often the method of choice for obtaining high-purity products, while chromatographic techniques may be required for removing closely related impurities.

Chiral Resolution and Enantiomer Separation Methods

The chiral nature of 1,2-diaminopropan-2-ol, arising from the presence of an asymmetric carbon center, necessitates specialized methodologies for the separation of enantiomers and the preparation of optically pure compounds. These techniques are essential for applications requiring enantiomerically pure materials, particularly in pharmaceutical and fine chemical synthesis.

Classical resolution methods employ optically active resolving agents to convert racemic mixtures into diastereomeric derivatives that can be separated by conventional techniques. The most widely employed approach involves the formation of diastereomeric salts using chiral acids or bases [3]. Tartaric acid, one of the most commonly used resolving agents, forms diastereomeric salts with 1,2-diaminopropan-2-ol that can be separated by fractional crystallization [14]. The resolution process typically involves dissolving the racemic diamine with an equivalent amount of the resolving agent in an appropriate solvent system, followed by controlled crystallization to selectively precipitate one diastereomer [3].

Alternative resolving agents have been extensively investigated to optimize the resolution efficiency and achieve higher enantiomeric excesses. N-p-toluenesulfonylaspartic acid, N-benzenesulfonylaspartic acid, and N-benzoylglutamic acid have all been successfully employed for the resolution of 1,2-diaminopropan-2-ol [3]. These reagents offer advantages in terms of crystallization behavior and the ability to achieve high levels of stereochemical purity in the resolved products.

Phenethylamine derivatives represent another important class of resolving agents for 1,2-diaminopropan-2-ol. Both D-(+)-phenethylamine and L-(-)-phenethylamine have been used to prepare diastereomeric salts that can be separated by crystallization [15]. The resolution process typically involves formation of the salt in organic solvents such as methyl isobutyl ketone-dimethylformamide mixtures, followed by selective crystallization and subsequent treatment with acids to recover the free enantiomer [15].

Advanced resolving agents such as 1-amino-2-indanol have demonstrated exceptional performance in the resolution of 1,2-diaminopropan-2-ol. This resolving agent has achieved enantiomeric excesses of 99.3% in optimized protocols [16]. The resolution process involves formation of a 2:1 complex between the resolving agent and the target enantiomer, which can be selectively crystallized from propionitrile/heptane solvent systems [16]. The high selectivity achieved with this resolving agent makes it particularly valuable for applications requiring extremely high enantiomeric purity.

High-throughput screening methods have been developed to rapidly identify optimal resolving agents and crystallization conditions for chiral resolution [16]. These approaches employ 96-well microplate formats to screen multiple resolving agents and solvent systems simultaneously, significantly accelerating the development of resolution protocols. The screening typically involves formation of diastereomeric salts under controlled conditions, followed by analysis of the crystallization behavior and enantiomeric excess of the resolved products [16].

Chromatographic methods provide an alternative approach to chiral resolution that offers advantages in terms of scalability and automation. High-performance liquid chromatography (HPLC) using chiral stationary phases has been successfully applied to the separation of 1,2-diaminopropan-2-ol enantiomers [17]. These methods can achieve complete baseline separation of enantiomers with high resolution and reproducibility. Preparative-scale chromatographic separations allow for the collection of pure enantiomers suitable for further synthetic applications [18].

Supercritical fluid chromatography (SFC) has emerged as a particularly attractive option for large-scale chiral separations due to its environmental advantages and efficiency [17]. SFC methods typically employ carbon dioxide as the mobile phase with chiral modifiers, providing rapid separations with reduced solvent consumption compared to traditional HPLC methods.

Enantioselective membrane separation represents an emerging technology for the resolution of chiral compounds including 1,2-diaminopropan-2-ol [17]. These methods employ specially designed polymeric membranes containing chiral selectors that preferentially permeate one enantiomer over the other. While still in the developmental stage, membrane-based separations offer potential advantages in terms of energy efficiency and continuous operation [19].

Crystallization-based deracemization processes combine racemization with selective crystallization to convert racemic mixtures into single enantiomers [18]. These methods require the development of conditions that allow for in-situ racemization of the less soluble enantiomer while maintaining crystallization of the desired enantiomer. Such processes can theoretically achieve 100% conversion of racemic starting material to a single enantiomer [18].

Process optimization for chiral resolution requires careful consideration of multiple parameters including temperature, solvent composition, concentration, and crystallization kinetics [20]. The development of robust resolution protocols often involves systematic optimization of these parameters to maximize both yield and enantiomeric excess. Advanced analytical techniques such as chiral HPLC and circular dichroism spectroscopy are essential for monitoring the resolution process and confirming the stereochemical purity of the products [14].

Scale-up considerations for chiral resolution processes must address the challenges associated with maintaining stereochemical selectivity at larger scales [21]. Factors such as mixing efficiency, temperature control, and crystallization kinetics become increasingly important as the scale increases. The development of continuous resolution processes offers potential advantages for large-scale production while maintaining consistent product quality [18].

XLogP3

-2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

90.079312947 g/mol

Monoisotopic Mass

90.079312947 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-21-2023

Explore Compound Types